molecular formula C15H14O B072148 2,4-Dimethylbenzophenone CAS No. 1140-14-3

2,4-Dimethylbenzophenone

Cat. No.: B072148
CAS No.: 1140-14-3
M. Wt: 210.27 g/mol
InChI Key: UYSQHMXRROFKRN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzophenone is an aromatic ketone with the molecular formula C15H14O. It is characterized by the presence of two methyl groups attached to the benzene ring and a carbonyl group (C=O) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2,4-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various aromatic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a photoinitiator in photodynamic therapy.

    Industry: Utilized in the manufacture of dyes, fragrances, and polymers.

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylbenzophenone is unique due to the presence of methyl groups at the ortho and para positions, which influence its reactivity and physical properties. This structural feature makes it distinct from other benzophenone derivatives and affects its behavior in chemical reactions and applications .

Properties

IUPAC Name

(2,4-dimethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQHMXRROFKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150629
Record name 2,4-Dimethylbenzophenone
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1140-14-3
Record name 2,4-Dimethylbenzophenone
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Record name 2,4-Dimethylbenzophenone
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Record name 2,4-Dimethylbenzophenone
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Record name 2,4-dimethylbenzophenone
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Record name 2,4-DIMETHYLBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Benzoic acid (0.31 g, 2.5 mmol), m-xylene (0.53 g, 5.0 mmol), [bmim] [NTf2] (0.50 g) and M(NTf2)2 (M=Co (0.14 g, 0.25 mmol), or Zn (0.15 g, 0.25 mmol) were placed in flasks equipped with stirrers and condensers. The contents of the flask were heated under reflux (ca 140-150° C.) for 2 days, then cooled to room temperature. The products were analysed by gas chromatographic analysis and found to give 93 and 87% conversions (for Co and Zn bis-triflimide reactions respectively) to 2,4-dimethylbenzophenone and, it is believed to be, 2,6-dimethylbenzophenone (11:1 isomer ratio in both cases). The results show that Zinc and cobalt bis-triflimide have been found to catalyse the benzoylation of m-xylene with benzoic acid. The reaction is slower that the corresponding reaction with benzoyl chloride. The catalyst was recycled and the reaction was repeated. The results of the repeat experiment are shown in Table 4.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(NTf2)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzoic acid (0.31 g, 2.5 mmol), m-xylene (0.53 g, 5.0 mmol), [bmim][NTf2] (0.50 g) and M(NTf2)2 (M=Co (0.14 g, 0.25 mmol), or Zn (0.15 g, 0.25 mmol) were placed in flasks equipped with stirrers and condensers. The contents of the flask were heated under reflux (ca 140-150 ° C.) for 2 days, then cooled to room temperature. The products were analysed by gas chromatographic analysis and found to give 93 and 87% conversions (for Co and Zn bis-triflimide reactions respectively) to 2,4-dimethylbenzophenone and, it is believed to be, 2,6-dimethylbenzophenone (11:1 isomer ratio in both cases). The results show that zinc and cobalt bis-triflimide have been found to catalyse the benzoylation of m-xylene with benzoic acid. The reaction is slower that the corresponding reaction with benzoyl chloride. The catalyst was recycled and the reaction was repeated. The results of the repeat experiment are shown in Table 4.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
[Compound]
Name
[bmim][NTf2]
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
M(NTf2)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-dimethylbenzophenone interesting from a photochemical perspective?

A1: this compound exhibits a phenomenon called photoenolization. Upon light absorption, its excited triplet state abstracts a hydrogen atom from the ortho-methyl group, forming a reactive enol intermediate. [, ] This process has been studied extensively using techniques like flash photolysis, revealing the kinetics of enol formation and decay. [, ] Interestingly, the enol can exist as two isomers (Z and E), with the distribution influenced by the excitation pathway (singlet vs. triplet). []

Q2: Beyond photochemistry, does this compound have other synthetic applications?

A3: Yes, this compound serves as a valuable precursor in organic synthesis. One notable example is its use in the preparation of ortho-substituted benzophenones. [] By employing a tert-butyl group as a blocking substituent, researchers achieved selective benzoylation, leading to the desired ortho-substituted products upon deprotection. [] This strategy showcases the utility of this compound in accessing specific substitution patterns.

Q3: Can this compound be used in catalytic reactions?

A4: While not directly a catalyst, this compound plays a key role in Friedel-Crafts acylation reactions. [] Specifically, it is the desired product when m-xylene reacts with benzoyl chloride in the presence of iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2). [] This catalyst system exhibits excellent activity and selectivity for the acylation, yielding this compound with high efficiency. []

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